molecular formula C27H26N4O3S B2957715 2-(2,3-DIMETHOXYPHENYL)-4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE CAS No. 1207031-20-6

2-(2,3-DIMETHOXYPHENYL)-4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE

Cat. No.: B2957715
CAS No.: 1207031-20-6
M. Wt: 486.59
InChI Key: PAJTYXSVBFZLKZ-UHFFFAOYSA-N
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Description

The compound 2-(2,3-dimethoxyphenyl)-4-({[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-5-methyl-1,3-oxazole is a heterocyclic molecule featuring a 1,3-oxazole core substituted with a 2,3-dimethoxyphenyl group at position 2 and a sulfanylmethyl bridge at position 2. The sulfanylmethyl moiety connects to a pyrazolo[1,5-a]pyrazine scaffold bearing a 2,5-dimethylphenyl substituent.

Key structural features include:

  • 1,3-Oxazole core: Known for metabolic stability and hydrogen-bonding capabilities.
  • 2,3-Dimethoxyphenyl group: Enhances lipophilicity and π-π stacking interactions.
  • Pyrazolo[1,5-a]pyrazine: A bicyclic system often associated with kinase inhibition or antimicrobial activity .
  • Sulfanylmethyl linker: May influence redox properties or serve as a bioisostere for ethers or amines.

Properties

IUPAC Name

2-(2,3-dimethoxyphenyl)-4-[[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-5-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3S/c1-16-9-10-17(2)20(13-16)21-14-23-27(28-11-12-31(23)30-21)35-15-22-18(3)34-26(29-22)19-7-6-8-24(32-4)25(19)33-5/h6-14H,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJTYXSVBFZLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN3C=CN=C(C3=C2)SCC4=C(OC(=N4)C5=C(C(=CC=C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2,3-DIMETHOXYPHENYL)-4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE involves several steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic route typically begins with the preparation of the core oxazole structure, followed by the introduction of the dimethoxyphenyl and dimethylphenyl groups through various chemical reactions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of advanced techniques such as chromatography for purification.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2,3-DIMETHOXYPHENYL)-4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives ()

Compounds 4 and 5 in are thiazole derivatives with fluorophenyl and triazole substituents. While their cores differ (thiazole vs. oxazole), both classes share planar conformations and halogenated aryl groups. Key contrasts:

Feature Target Compound Compounds (4, 5)
Core structure 1,3-Oxazole Thiazole
Aryl substituents 2,3-Dimethoxyphenyl; 2,5-dimethylphenyl 4-Chloro/fluorophenyl; fluorophenyl
Planarity Likely planar (inferred) Mostly planar, except one fluorophenyl
Crystallography Not reported Triclinic, P̄1 symmetry, two molecules/unit

The thiazole derivatives exhibit isostructural packing, suggesting that the target compound’s bulkier 2,5-dimethylphenyl group might disrupt similar crystallographic behavior.

Triazolopyrimidine Acetyl Hydrazones ()

highlights 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives with acetyl hydrazone side chains. These compounds demonstrate herbicidal and fungicidal activity, with chiral centers enhancing efficacy. Comparisons:

Feature Target Compound Compounds
Heterocyclic core Pyrazolo[1,5-a]pyrazine + oxazole Triazolo[1,5-a]pyrimidine
Functional groups Sulfanylmethyl linker Acetyl hydrazone
Bioactivity Not reported Herbicidal, fungicidal (EC₅₀: 10–50 μM)
Chirality No chiral centers Chiral centers improve activity

The sulfanylmethyl group in the target compound may offer greater stability compared to the hydrazone linkage, which is prone to hydrolysis.

Pyrazolo-Pyrimidine Sulfonates ()

The compound in (CAS 958233-17-5) contains a pyrazolo[1,5-a]pyrimidine core with a sulfonate ester, contrasting with the target’s sulfanylmethyl group.

Feature Target Compound Compound
Sulfur-containing group Sulfanylmethyl (-S-CH₂-) Sulfonate ester (-SO₃-)
Solubility Moderate (inferred) High (due to sulfonate)
Molecular weight ~550–600 (estimated) 550.67

Sulfonates typically enhance aqueous solubility, whereas sulfanyl groups may favor membrane permeability .

Oxadiazole Derivatives ()

describes 2-(4-methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole, sharing a sulfanylphenyl motif with the target compound.

Feature Target Compound Compound
Core structure 1,3-Oxazole 1,3,4-Oxadiazole
Sulfanyl group position At pyrazolo-pyrazine bridge Directly on phenyl ring
Molecular weight ~550–600 (estimated) 282.36

Research Implications and Limitations

  • Substituent effects : The 2,3-dimethoxyphenyl group may mimic tyrosine residues in kinase binding pockets, while the 2,5-dimethylphenyl group could enhance hydrophobic interactions .

Biological Activity

The compound 2-(2,3-Dimethoxyphenyl)-4-({[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-5-methyl-1,3-oxazole is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N4O3S\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_3\text{S}

This structure includes several functional groups that may contribute to its biological activity.

Pharmacological Properties

Research on similar compounds has indicated various pharmacological properties that may be relevant to this compound. The following table summarizes some of the key biological activities reported for related compounds:

Activity Description
Antimicrobial Exhibits activity against various bacterial strains and fungi.
Antioxidant Capable of scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Inhibits inflammatory pathways and reduces cytokine release.
Anticancer Shows potential in inhibiting cancer cell proliferation in vitro.

The exact mechanisms of action for this compound have not been extensively studied; however, insights can be drawn from related compounds:

  • Enzyme Inhibition : Many oxazole-containing compounds act as enzyme inhibitors, potentially affecting metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors involved in inflammation and pain signaling.
  • Cell Cycle Disruption : Similar structures have been shown to interfere with cell cycle progression in cancer cells.

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

  • Study 1 : A compound with a similar pyrazolo structure demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Study 2 : Research on related oxazole derivatives revealed potent antioxidant properties through DPPH radical scavenging assays, indicating potential for use in oxidative stress-related conditions .
  • Study 3 : A series of pyrazole derivatives were evaluated for their anticancer properties against various human cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity .

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